![molecular formula C25H19Cl3N2S3 B13106672 3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine CAS No. 6115-52-2](/img/structure/B13106672.png)
3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine is a chemical compound with the molecular formula C25H19Cl3N2S3 It is a heterocyclic compound containing a pyridazine ring substituted with three (2-chlorobenzyl)sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine typically involves the reaction of pyridazine derivatives with (2-chlorobenzyl)thiol in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as triethylamine or potassium carbonate are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
科学的研究の応用
3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological target being studied.
類似化合物との比較
Similar Compounds
Pyridazine: A simpler heterocyclic compound with a similar core structure.
Pyridazinone: A derivative of pyridazine with a ketone group, known for its diverse biological activities.
Chlorobenzyl derivatives: Compounds containing chlorobenzyl groups, which can exhibit similar reactivity and applications.
Uniqueness
3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine is unique due to the presence of three (2-chlorobenzyl)sulfanyl groups, which impart specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
6115-52-2 |
|---|---|
分子式 |
C25H19Cl3N2S3 |
分子量 |
550.0 g/mol |
IUPAC名 |
3,4,5-tris[(2-chlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C25H19Cl3N2S3/c26-20-10-4-1-7-17(20)14-31-23-13-29-30-25(33-16-19-9-3-6-12-22(19)28)24(23)32-15-18-8-2-5-11-21(18)27/h1-13H,14-16H2 |
InChIキー |
PPEJCECJKFGBQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
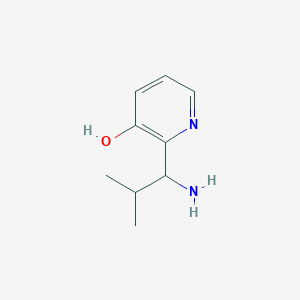
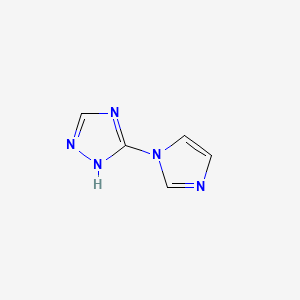
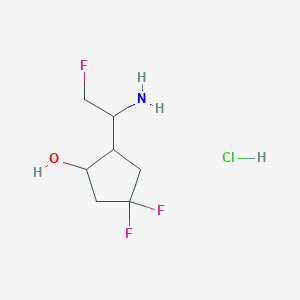
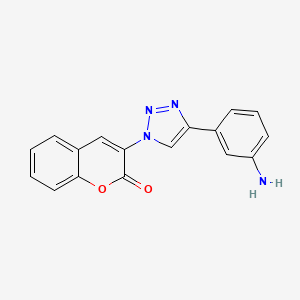
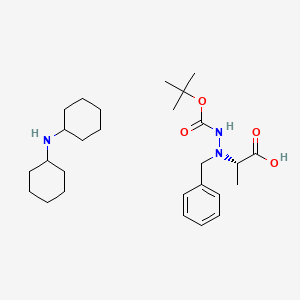

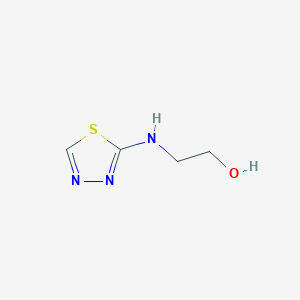

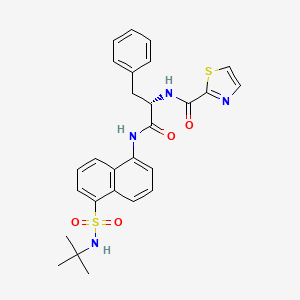

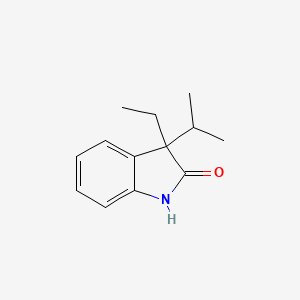
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)

